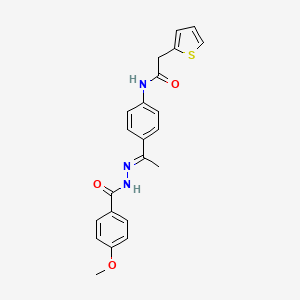
Neuraminidase-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuraminidase-IN-19 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoprotein found on the surface of influenza viruses and plays a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in antiviral research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Neuraminidase-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity .
Applications De Recherche Scientifique
Neuraminidase-IN-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and host-pathogen interactions.
Medicine: Explored as a potential antiviral agent for the treatment of influenza and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mécanisme D'action
Neuraminidase-IN-19 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The inhibition of neuraminidase disrupts the viral life cycle and reduces the spread of the infection .
Comparaison Avec Des Composés Similaires
Oseltamivir: A widely used neuraminidase inhibitor with a similar mechanism of action.
Zanamivir: Another neuraminidase inhibitor that is effective against influenza viruses.
Laninamivir: A long-acting neuraminidase inhibitor with enhanced potency.
Uniqueness: Neuraminidase-IN-19 is unique in its structural features and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. Its distinct chemical structure allows for potential modifications to improve efficacy and reduce resistance .
Propriétés
Formule moléculaire |
C22H21N3O3S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+ |
Clé InChI |
KRQURQADMFYKEU-BUVRLJJBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
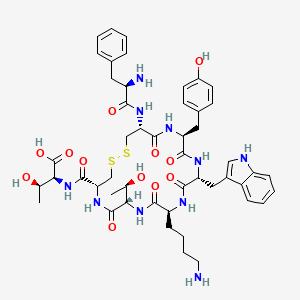
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
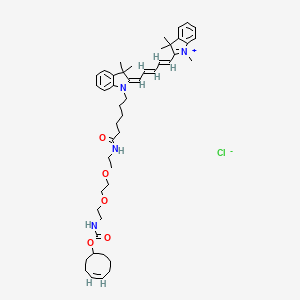
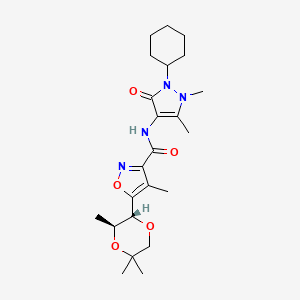

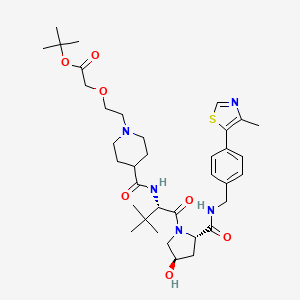
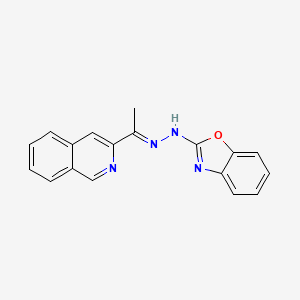

![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
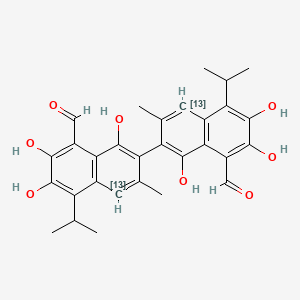
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
